4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
Overview
Description
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol is a useful research compound. Its molecular formula is C22H17FN4O and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Hydrazines
are a class of organic compounds with the formula R2N-NR2. They are used in many chemical reactions due to their nucleophilic properties . Hydrazine derivatives have been synthesized and evaluated for various biological activities .
Biochemical Analysis
Biochemical Properties
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production and modulating the inflammatory response . Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to intracellular proteins can affect its localization and distribution, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound within cells is essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[(Z)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVURSMDYJFJJK-ROMGYVFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=C(C=CC(=C2)F)O)/C3=CN(N=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.